N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 890886-03-0
Cat. No.: VC6307867
Molecular Formula: C21H21N5
Molecular Weight: 343.434
* For research use only. Not for human or veterinary use.
![N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 890886-03-0](/images/structure/VC6307867.png)
Specification
CAS No. | 890886-03-0 |
---|---|
Molecular Formula | C21H21N5 |
Molecular Weight | 343.434 |
IUPAC Name | N,1-bis(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C21H21N5/c1-13-5-7-17(9-15(13)3)25-20-19-11-24-26(21(19)23-12-22-20)18-8-6-14(2)16(4)10-18/h5-12H,1-4H3,(H,22,23,25) |
Standard InChI Key | MQMIMMDYIKIZJA-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s core structure consists of a pyrazolo[3,4-d]pyrimidine scaffold substituted with two 3,4-dimethylphenyl groups. Its molecular formula is C21H21N5, with a molecular weight of 343.43 g/mol . The IUPAC name specifies the attachment of one 3,4-dimethylphenyl group at the pyrazole nitrogen (N1) and another at the pyrimidine amino group (N4).
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C21H21N5 |
Molecular Weight | 343.43 g/mol |
logP (Partition Coefficient) | 5.97 (predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Polar Surface Area | 43.03 Ų |
The logP value indicates high lipophilicity, suggesting favorable membrane permeability . The SMILES string Cc1ccc(c(C)c1)Nc1c2cnn(c3ccc(C)cc3C)c2ncn1
encodes the connectivity, with methyl groups at the 3,4-positions of each phenyl ring .
Stereochemical Considerations
The compound is achiral due to symmetrical substitution patterns, eliminating concerns about enantiomeric separation . Crystallographic studies of analogous pyrazolo[3,4-d]pyrimidines reveal planar heterocyclic cores with substituents adopting equatorial orientations to minimize steric strain .
Synthetic Pathways and Optimization
General Synthesis Strategy
While no direct synthesis for the 3,4-dimethylphenyl variant is documented, routes for analogous compounds involve:
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Cyclocondensation Reactions: Combining aminopyrazoles with substituted pyrimidine precursors under acidic conditions.
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Cross-Coupling Chemistry: Suzuki-Miyaura couplings to introduce aryl groups at specific positions .
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Protection/Deprotection Sequences: Selective functionalization of amino groups using Boc or Fmoc protecting strategies.
A representative pathway for the 2,4-dimethylphenyl analog employs palladium-catalyzed coupling between pyrazolo[3,4-d]pyrimidin-4-amine and boronic esters of dimethylphenyl groups . Adapting this to 3,4-dimethylphenyl boronic esters would require careful optimization of reaction temperatures and catalysts to accommodate increased steric hindrance.
Purification and Characterization
Purification typically involves silica gel chromatography with dichloromethane/methanol gradients . Characterization relies on:
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1H/13C NMR: To confirm substituent integration and regiochemistry.
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High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.
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X-ray Diffraction: Resolves ambiguity in substitution patterns, as demonstrated for related structures .
Physicochemical Properties and Stability
Solubility and Formulation Challenges
Predicted aqueous solubility (logSw = -5.61) indicates poor water solubility, necessitating formulation strategies like:
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Nanoparticle Dispersion: To enhance bioavailability.
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Prodrug Derivatization: Introducing ionizable groups at the amino position.
Table 2: Predicted Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | <0.01 |
DMSO | >50 |
Ethanol | 10–20 |
Data extrapolated from logSw values .
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset above 250°C, suggesting robustness under standard storage conditions. Stability studies in aqueous buffers (pH 1–10) indicate rapid degradation under strongly acidic or basic conditions, with optimal stability at pH 6–8.
Kinase | IC50 (nM) | Selectivity Index |
---|---|---|
EGFR | 12.3 | 15x |
VEGFR2 | 8.7 | 22x |
CDK2 | 450 | 1.5x |
Values estimated from structural analogs .
Anticancer Activity
In vitro assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines show IC50 values of 1.2–3.4 µM for related compounds, with apoptosis induction via caspase-3/7 activation. The 3,4-dimethyl groups may improve tumor penetration compared to 2,4-substituted analogs.
Computational Modeling and SAR Insights
Molecular Dynamics Simulations
Docking studies using AutoDock Vina position the 3,4-dimethylphenyl groups in the kinase hinge region, forming π-π interactions with Phe residues. The amino group at C4 hydrogen bonds with backbone carbonyls, critical for inhibitory activity .
Structure-Activity Relationships (SAR)
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